2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide
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Overview
Description
2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide is a compound that features both an ethylamino group and an imidazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a common motif in many biologically active molecules, makes it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide typically involves the reaction of ethylamine with a suitable imidazole derivative. One common method involves the use of 1H-imidazole-1-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethylamine to yield the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The ethylamino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-3-(1h-imidazol-1-yl)propanamide
- 2-(Propylamino)-3-(1h-imidazol-1-yl)propanamide
- 2-(Butylamino)-3-(1h-imidazol-1-yl)propanamide
Uniqueness
2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide is unique due to the specific combination of the ethylamino group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(ethylamino)-3-imidazol-1-ylpropanamide |
InChI |
InChI=1S/C8H14N4O/c1-2-11-7(8(9)13)5-12-4-3-10-6-12/h3-4,6-7,11H,2,5H2,1H3,(H2,9,13) |
InChI Key |
CSVKWCVSFGNYHP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=CN=C1)C(=O)N |
Origin of Product |
United States |
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